5-Bromo-2,2'-bifuran
Description
5,5’-Dibromo-2,2’-bifuran (CAS: N/A; molecular formula: C₈H₄Br₂O₂) is a halogenated bifuran derivative synthesized via bromination of 2,2’-bifuran using N-bromosuccinimide (NBS) in benzene or chloroform . This compound is characterized by bromine substituents at the 5 and 5’ positions of the furan rings. It serves as a critical intermediate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, to generate aryl- or alkyl-substituted bifurans . However, 5,5’-dibromo-2,2’-bifuran is highly light-sensitive, undergoing color changes from white to deep blue upon exposure to light, necessitating handling under dark conditions . Its instability contrasts with its tetrabrominated analog, 3,3’,5,5’-tetrabromo-2,2’-bifuran, which exhibits superior stability .
Properties
Molecular Formula |
C8H5BrO2 |
|---|---|
Molecular Weight |
213.03 g/mol |
IUPAC Name |
2-bromo-5-(furan-2-yl)furan |
InChI |
InChI=1S/C8H5BrO2/c9-8-4-3-7(11-8)6-2-1-5-10-6/h1-5H |
InChI Key |
MYGBJPMYTAZKOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(O2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Differences :
Table 1: Physical and Chemical Properties
Comparison with Non-Halogenated 2,2’-Bifuran
Key Differences :
- Synthesis : 2,2’-Bifuran (C₈H₆O₂) is synthesized via copper-mediated oxidative coupling of furan , whereas the dibromo derivative requires subsequent bromination .
- Reactivity: The non-halogenated parent compound lacks bromine substituents, making it unsuitable for cross-coupling reactions. It primarily serves as a precursor for halogenated derivatives .
Comparison with Alkyl-Substituted Bifurans
Example : 3,3’-Di-n-heptyl-2,2’-bifuran (C₁₈H₂₈O₂) and its brominated derivative, 5,5’-Dibromo-3,3’-di-n-heptyl-2,2’-bifuran (C₁₈H₂₆Br₂O₂) :
Table 2: Alkyl vs. Aryl Substitutions
Comparison with Aryl-Substituted Bifurans
Aryl-substituted bifurans, such as 5,5’-Bis(4-phenoxyphenyl)-2,2’-bifuran (C₃₂H₂₂O₄), are synthesized via Suzuki-Miyaura coupling using 5,5’-dibromo-2,2’-bifuran and arylboronic acids . These compounds exhibit:
- Higher Melting Points : Ranging from 133°C to 196°C due to rigid aryl groups .
- Enhanced Stability : Aryl substituents reduce sensitivity to environmental factors compared to halogenated analogs.
- Applications : Used in optoelectronic materials and as ligands in catalysis .
Comparison with Other Halogenated Bifurans
Example : 5,5’-Dibuthoxy-2,2’-bifuran (isolated from Cordyceps militaris):
- Bioactivity: Demonstrates antimicrobial effects against Bacillus subtilis and E. coli, unlike non-alkoxy halogenated bifurans .
- Synthesis : Derived via natural extraction, contrasting with synthetic bromination methods .
Q & A
Q. What are the optimal synthetic conditions for 5-Bromo-2,2'-bifuran, and how do reaction parameters influence yield?
The primary synthesis involves brominating furan using N-bromosuccinimide (NBS) in chloroform with HgCl₂ and Et₃N as catalysts . Key parameters include:
- Solvent polarity : Chloroform enhances bromine activation.
- Catalyst ratio : HgCl₂ (0.1–0.3 equiv) minimizes polybrominated by-products (e.g., symmetrical dibrominated polyfurans).
- Stoichiometry : Excess NBS (>2.2 equiv) reduces selectivity. Monitor reaction progress via TLC (Rf = 0.4 in hexane/EtOAc 8:2) and isolate via silica gel chromatography. Typical yields: 60–75% .
Q. Which spectroscopic methods are critical for characterizing this compound?
Q. What storage conditions prevent degradation of this compound?
Store under argon at 0–6°C in amber vials. Avoid humidity (hygroscopicity <1% at 25°C) and UV exposure to prevent debromination. Stability tests show <5% decomposition over 12 months .
Advanced Research Questions
Q. How can conflicting reports on the compound’s thermal stability be resolved?
Perform controlled thermogravimetric analysis (TGA) under nitrogen (heating rate: 2°C/min) to differentiate decomposition pathways. Conflicting data often arise from:
Q. What mechanistic insights explain bromine’s electronic effects in cross-coupling reactions?
DFT calculations (B3LYP/6-311+G(d,p)) reveal bromine’s σ-withdrawing effect directs electrophiles to the α-position. In Suzuki-Miyaura coupling , use Pd(PPh₃)₄ (5 mol%) with Cs₂CO₃ in DMF/H₂O (3:1) at 80°C for 24 hours. Competing homocoupling is suppressed by degassing solvents and anhydrous conditions .
Q. How do synthetic by-products like dibrominated polyfurans form, and how are they separated?
By-products arise from overbromination or radical recombination. Optimize separation using:
Q. What computational models predict crystallographic packing of this compound derivatives?
Molecular mechanics simulations (COMPASS III force field) model halogen bonding patterns observed in XRD. Validate using Pawley refinement against experimental PXRD data. For polymorph prediction, apply DFT-D3 dispersion corrections .
Q. How can isotopic labeling resolve bromine migration during decomposition?
Use 82Br-labeled analogs tracked via tandem MS/MS. Time-resolved Raman spectroscopy (785 nm) identifies transient Br···O complexes. Compare decomposition kinetics with 5-Chloro analogs to confirm radical-mediated pathways .
Methodological Tables
Q. Table 1: Key Synthetic Parameters for this compound
Q. Table 2: Diagnostic Spectroscopic Signals
| Technique | Key Signal | Structural Insight |
|---|---|---|
| ¹H NMR | δ 6.2–6.4 ppm (doublet, J = 3.5 Hz) | Furan ring protons |
| HRMS-ESI | m/z 229.93 [M+H]⁺ | Confirms molecular formula |
| FT-IR | 560–580 cm⁻¹ | C-Br stretch |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
